molecular formula C9H15NO B13601448 1-(Isopropoxymethyl)cyclobutane-1-carbonitrile

1-(Isopropoxymethyl)cyclobutane-1-carbonitrile

Katalognummer: B13601448
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: NXZQRVBTNCLNOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Isopropoxymethyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol This compound is a derivative of cyclobutane, featuring an isopropoxymethyl group and a carbonitrile group attached to the cyclobutane ring

Vorbereitungsmethoden

The synthesis of 1-(Isopropoxymethyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutanecarbonitrile with isopropyl alcohol under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the isopropoxymethyl group. Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield of the compound .

Analyse Chemischer Reaktionen

1-(Isopropoxymethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The isopropoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-(Isopropoxymethyl)cyclobutane-1-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Isopropoxymethyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions. The isopropoxymethyl group and the carbonitrile group play crucial roles in its reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

1-(Isopropoxymethyl)cyclobutane-1-carbonitrile can be compared with other cyclobutane derivatives, such as:

    Cyclobutanecarbonitrile: Lacks the isopropoxymethyl group, making it less versatile in certain applications.

    1-(Methoxymethyl)cyclobutane-1-carbonitrile: Similar structure but with a methoxymethyl group instead of an isopropoxymethyl group, leading to different reactivity and applications.

    1-(Ethoxymethyl)cyclobutane-1-carbonitrile:

Eigenschaften

Molekularformel

C9H15NO

Molekulargewicht

153.22 g/mol

IUPAC-Name

1-(propan-2-yloxymethyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C9H15NO/c1-8(2)11-7-9(6-10)4-3-5-9/h8H,3-5,7H2,1-2H3

InChI-Schlüssel

NXZQRVBTNCLNOB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OCC1(CCC1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.